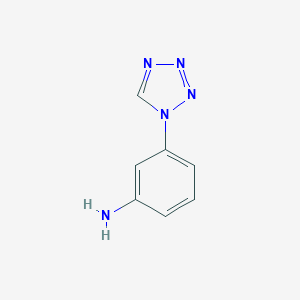

3-(1h-Tetrazol-1-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(tetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWXLBHIUVBLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357695 | |

| Record name | 3-(1h-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14213-12-8 | |

| Record name | 3-(1H-Tetrazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14213-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1h-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3,4-tetrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(3-aminophenyl)-1H-tetrazole from 3-amino-benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 5-(3-aminophenyl)-1H-tetrazole, a valuable building block in medicinal chemistry, starting from 3-amino-benzonitrile. The core of this transformation is the [3+2] cycloaddition reaction, a robust and widely utilized method for the formation of tetrazole rings from nitriles. This document details the underlying chemical principles, presents quantitative data from various catalytic systems, and offers a comprehensive experimental protocol.

Note on Isomers: The reaction of a nitrile with an azide source, such as sodium azide, regioselectively yields a 5-substituted-1H-tetrazole. Therefore, the product of the reaction starting from 3-amino-benzonitrile is 5-(3-aminophenyl)-1H-tetrazole . The isomeric compound, 3-(1H-tetrazol-1-yl)aniline, is synthesized via a different pathway, typically involving the formation of the tetrazole ring from a primary amine precursor, not a nitrile. This guide focuses exclusively on the direct conversion of the nitrile functionality.

Reaction Principle and Pathway

The synthesis of 5-substituted-1H-tetrazoles from organic nitriles and an azide salt is a classic example of a 1,3-dipolar cycloaddition reaction.[1][2] In this process, the linear azide ion acts as a 1,3-dipole that reacts with the carbon-nitrogen triple bond (the dipolarophile) of the nitrile. The reaction is often catalyzed to enhance the electrophilicity of the nitrile carbon, thereby accelerating the rate of cycloaddition.[3]

Common catalysts include Lewis acids (e.g., zinc chloride, aluminum chloride) or Brønsted acids (e.g., ammonium chloride, amine salts).[4][5][6] The catalyst coordinates to the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by the azide ion. The reaction proceeds through a concerted or stepwise mechanism to form the stable, aromatic tetrazole ring.

Figure 1. Overall synthesis pathway.

Quantitative Reaction Data

The efficiency of the cycloaddition reaction is highly dependent on the chosen catalyst, solvent, and temperature. Below is a summary of typical reaction conditions and corresponding yields for the synthesis of 5-substituted-1H-tetrazoles from various aromatic nitriles, which are analogous to the target synthesis.

| Entry | Substrate | Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aromatic Nitrile | Zinc Bromide | NaN₃ | Water | 100 | 12-24 | 85-95 | [5] |

| 2 | Benzonitrile | Pyridine Hydrochloride | NaN₃ | DMF | 110 | 8 | 84 | [4] |

| 3 | Aromatic Nitrile | Ammonium Chloride | NaN₃ | DMF | 120-130 | 18-24 | 70-90 | [6] |

| 4 | Aromatic Nitrile | Ceric Ammonium Nitrate | NaN₃ | DMF | 110 | 6 | 82-99 | [6] |

| 5 | Aromatic Nitrile | Nano-TiCl₄·SiO₂ | NaN₃ | DMF | Reflux | 2 | 95 | [6] |

Table 1. Comparison of Catalytic Systems for Tetrazole Synthesis from Nitriles.

Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of 5-(3-aminophenyl)-1H-tetrazole based on established methods using a zinc salt catalyst.[3][5]

Materials and Equipment:

-

3-amino-benzonitrile

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), aqueous solution

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-benzonitrile (e.g., 10 mmol, 1.18 g), sodium azide (e.g., 15 mmol, 0.975 g), and anhydrous zinc chloride (e.g., 7.5 mmol, 1.02 g).

-

Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 18-24 hours).

-

Workup - Quenching and pH Adjustment: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 150 mL of water. Acidify the aqueous solution by adding concentrated HCl dropwise until the pH is approximately 2. This step protonates the tetrazole and dissolves zinc salts.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(3-aminophenyl)-1H-tetrazole.

Safety Precautions:

-

Sodium Azide: Highly toxic and can be fatal if swallowed or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Hydrazoic Acid Formation: Do NOT allow sodium azide to come into contact with strong acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃). The acidification step during workup must be performed slowly and with caution in a fume hood.

-

Heavy Metals: Zinc salts are hazardous. Avoid inhalation and skin contact.

Experimental and Purification Workflow

The following diagram illustrates the logical flow of the experimental procedure, from the initial setup to the final purified product.

Figure 2. Step-by-step experimental workflow.

Product Characterization Data

After purification, the identity and purity of the synthesized 5-(3-aminophenyl)-1H-tetrazole should be confirmed using standard analytical techniques. Expected data are summarized below.

| Property | Expected Value |

| Molecular Formula | C₇H₇N₅ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | ~165-170 °C (Varies with purity) |

| ¹H NMR (DMSO-d₆) | δ ~ 5.5-6.0 (s, 2H, -NH₂), 6.7-7.4 (m, 4H, Ar-H), ~16.0 (br s, 1H, -NH of tetrazole) |

| ¹³C NMR (DMSO-d₆) | δ ~ 110-130 (Ar-C), ~149 (Ar-C-NH₂), ~155 (C-tetrazole) |

| Mass Spec (ESI+) | m/z = 162.07 [M+H]⁺ |

Table 2. Typical Characterization Data for 5-(3-aminophenyl)-1H-tetrazole. Note: Exact NMR shifts may vary depending on solvent and concentration.

This guide outlines a reliable and well-documented pathway for the synthesis of 5-(3-aminophenyl)-1H-tetrazole. By understanding the reaction mechanism and carefully following the detailed protocol, researchers can effectively produce this versatile chemical intermediate for applications in drug discovery and development.

References

Spectroscopic Profile of 3-(1H-Tetrazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1H-tetrazol-1-yl)aniline, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a detailed, estimated spectroscopic profile based on data from closely related analogs and general spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the estimated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These estimations are derived from the analysis of spectroscopic data for analogous aniline and tetrazole-containing compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.0 - 9.5 | Singlet | 1H | Tetrazole C-H | The proton on the tetrazole ring is expected to be significantly deshielded and appear as a sharp singlet. |

| ~7.2 - 7.4 | Triplet | 1H | Aromatic C-H | Corresponds to the proton at the 5-position of the aniline ring. |

| ~6.8 - 7.1 | Multiplet | 3H | Aromatic C-H | Represents the protons at the 2, 4, and 6-positions of the aniline ring. The exact splitting pattern may be complex due to overlapping signals. |

| ~3.5 - 4.0 | Broad Singlet | 2H | Amine (-NH₂) | The chemical shift of the amine protons can vary depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~145 - 150 | Aromatic C-N (Amine) | The carbon atom of the aniline ring directly attached to the amino group. |

| ~140 - 145 | Tetrazole C-H | The carbon atom in the tetrazole ring. |

| ~130 - 135 | Aromatic C-N (Tetrazole) | The carbon atom of the aniline ring directly attached to the tetrazole ring. |

| ~130 - 132 | Aromatic C-H | The carbon atom at the 5-position of the aniline ring. |

| ~115 - 120 | Aromatic C-H | Carbon atoms at the 2 and 6-positions of the aniline ring. |

| ~110 - 115 | Aromatic C-H | The carbon atom at the 4-position of the aniline ring. |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3450 - 3300 | Medium | N-H Stretch (Amine) | Typically appears as two bands for a primary amine due to symmetric and asymmetric stretching. |

| 3150 - 3100 | Weak | C-H Stretch (Aromatic/Tetrazole) | The C-H stretching vibrations of the aromatic and tetrazole rings. |

| 1620 - 1580 | Strong | N-H Bend (Amine) / C=C Stretch (Aromatic) | The scissoring vibration of the primary amine often overlaps with the aromatic ring C=C stretching vibrations. |

| 1500 - 1400 | Medium | C=N, N=N Stretch (Tetrazole) | The characteristic ring stretching vibrations of the tetrazole moiety. |

| 1300 - 1200 | Medium | C-N Stretch (Aromatic Amine) | The stretching vibration of the bond between the aromatic ring and the nitrogen of the amine group. |

| 900 - 650 | Strong | C-H Bend (Aromatic) | Out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring, which can be indicative of the substitution pattern. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment | Notes |

| 161 | High | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₇H₇N₅). |

| 133 | Medium | [M - N₂]⁺ | A common fragmentation pathway for tetrazoles is the loss of a neutral nitrogen molecule (N₂). |

| 104 | Medium to High | [M - HN₃]⁺ | Another characteristic fragmentation involves the loss of hydrazoic acid (HN₃). |

| 92 | Medium | [C₆H₆N]⁺ | Fragmentation of the aniline portion of the molecule. |

| 77 | Medium | [C₆H₅]⁺ | The phenyl cation, a common fragment in the mass spectra of benzene derivatives. |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Typically set to 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Typically set to 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to obtain a good quality spectrum. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

-

Direct Infusion: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated on a GC column and then introduced into the mass spectrometer. This is suitable for volatile and thermally stable compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by liquid chromatography before entering the mass spectrometer.

-

-

Ionization Method:

-

Electron Ionization (EI): Used in GC-MS, this is a hard ionization technique that often leads to extensive fragmentation, providing structural information.

-

Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS that typically produces the protonated molecule [M+H]⁺, providing molecular weight information.

-

-

Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The instrument is set to scan a specific mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragment ions, which can aid in structure elucidation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Physical and chemical properties of 3-(1h-Tetrazol-1-yl)aniline

An In-depth Technical Guide to 3-(1H-Tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound (CAS No: 14213-12-8). This compound is a versatile heterocyclic molecule featuring an aniline group substituted with a 1H-tetrazole ring. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, making this compound a valuable building block in medicinal chemistry for enhancing drug-like properties such as metabolic stability and membrane permeability.[1] This document details its known properties, provides standardized experimental protocols for its synthesis and characterization, and visualizes key scientific concepts and workflows.

Chemical and Physical Properties

This compound is a beige solid at room temperature.[2] Its core structure consists of a phenylamine (aniline) core where the hydrogen at the 3-position is replaced by a nitrogen atom from a five-membered tetrazole ring.

Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 3-(1H-1,2,3,4-tetrazol-1-yl)aniline | [3] |

| CAS Number | 14213-12-8 | [3] |

| Molecular Formula | C₇H₇N₅ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Monoisotopic Mass | 161.07014524 Da | [3] |

| Appearance | Beige solid | [2] |

| Purity | ≥95% - 97% (Commercially available) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

| Computed XlogP | 0.4 | [3] |

Spectral Information

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring and a distinct singlet for the proton on the tetrazole ring. The aromatic signals will appear as complex multiplets in the range of δ 6.5-8.0 ppm. The tetrazole C-H proton typically appears as a singlet further downfield, often above δ 9.0 ppm.

-

Mass Spectrometry : The monoisotopic mass is 161.070 Da.[3] Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion peak at m/z 162.077 [M+H]⁺ in positive ion mode.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Primary aromatic amines show two N-H stretching bands between 3300-3500 cm⁻¹. An N-H bending vibration is expected around 1600 cm⁻¹. The C-N stretching of the aromatic amine will appear in the 1250-1335 cm⁻¹ region.[4] Vibrations corresponding to the tetrazole ring are expected in the 1000-1150 cm⁻¹ region.[5]

Experimental Protocols

The most common and efficient method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[6][7] The following protocol describes a general procedure for the synthesis of this compound starting from 3-aminobenzonitrile.

Synthesis of this compound

Reaction: [3+2] Cycloaddition of 3-aminobenzonitrile with sodium azide.

Materials:

-

3-Aminobenzonitrile (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl) (as catalyst/acid source, 1.2 eq)

-

N,N-Dimethylformamide (DMF) or Water (as solvent)

-

Hydrochloric Acid (HCl), 2M solution

-

Sodium Nitrite (NaNO₂), aqueous solution (for quenching residual azide)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminobenzonitrile, sodium azide, and the catalyst (e.g., NH₄Cl).

-

Add the solvent (DMF) to the flask.

-

Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (disappearance of the starting nitrile), cool the mixture to room temperature.

-

Carefully acidify the mixture with 2M HCl to a pH of ~2-3. This step protonates the tetrazole ring.

-

Quenching: Cool the acidified mixture in an ice bath and slowly add an aqueous solution of sodium nitrite to decompose any unreacted azide. Stir for 1 hour, allowing the mixture to slowly warm to room temperature. (Caution: This step releases gas).

-

Extract the product from the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using the following standard analytical techniques:

-

NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

Mass Spectrometry: Prepare a dilute solution of the compound and analyze via ESI-MS to confirm the molecular weight.

-

FT-IR Spectroscopy: Acquire an IR spectrum of the solid product using a KBr pellet or an ATR accessory to confirm the presence of key functional groups.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a key conceptual relationship relevant to the application of this compound in drug discovery.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Caption: A diagram showing the logical relationship of bioisosterism in medicinal chemistry.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[8] Its utility stems from the unique properties conferred by the tetrazole ring.

Carboxylic Acid Bioisostere

The primary application of the tetrazole group in medicinal chemistry is to act as a bioisostere—a chemical substitute—for a carboxylic acid group.[9] The tetrazole ring has a similar pKa value (around 4.5-5.0) and planar structure to a carboxylate anion, allowing it to engage in similar ionic and hydrogen-bonding interactions with biological targets like enzymes and receptors.[9][10]

Key advantages of this substitution include:

-

Improved Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids.[2]

-

Enhanced Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[11]

-

Receptor Binding: The nitrogen-rich tetrazole ring can participate in unique interactions with protein active sites.[12]

Synthetic Intermediate

Due to these favorable properties, this compound is used as a starting material or key intermediate in the development of novel drugs, particularly antihypertensive and anti-inflammatory agents.[8] The aniline functional group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular scaffolds.

Safety and Handling

Based on aggregated GHS data, this compound is classified as an irritant.[3]

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory safety precautions should be taken. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[3]

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 3-(1H-1,2,3,4-tetrazol-1-yl)aniline | C7H7N5 | CID 863007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buy 5-(3-Aminophenyl)tetrazole | 73732-51-1 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. 3-methoxy-5-(1H-tetrazol-1-yl)aniline | 883291-48-3 | Benchchem [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-(1H-Tetrazol-1-yl)aniline (CAS Number: 14213-12-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-Tetrazol-1-yl)aniline, a versatile chemical intermediate with the CAS number 14213-12-8. This document details the compound's physicochemical properties, synthesis, and key applications, with a particular focus on its role as a precursor in the development of Nav1.1 modulators for central nervous system disorders. Detailed experimental protocols, spectral data, and a curated list of suppliers are included to support researchers in their scientific endeavors.

Chemical Properties and Identifiers

This compound is a beige solid organic compound.[1] It features an aniline ring substituted with a tetrazole moiety, which imparts unique chemical characteristics that make it a valuable building block in medicinal chemistry and materials science.[1] The tetrazole ring enhances its reactivity, making it a suitable candidate for synthesizing bioactive molecules.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 14213-12-8 | [1][2] |

| Molecular Formula | C₇H₇N₅ | [1][2] |

| Molecular Weight | 161.17 g/mol | [1] |

| IUPAC Name | 3-(tetrazol-1-yl)aniline | [2] |

| Synonyms | 3-Tetrazol-1-yl-phenylamine | [1] |

| Appearance | Beige solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | 0.4 | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 161.07014524 Da | [2] |

| Monoisotopic Mass | 161.07014524 Da | [2] |

| Topological Polar Surface Area | 69.6 Ų | [2] |

| Heavy Atom Count | 12 | |

| Formal Charge | 0 | |

| Complexity | 151 | [2] |

Synthesis and Experimental Protocols

General Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles

A common method for synthesizing 1-substituted 1H-1,2,3,4-tetrazoles involves the reaction of an amine, triethyl orthoformate, and sodium azide, often catalyzed by a Lewis acid such as Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃).

Experimental Workflow for Tetrazole Synthesis

References

A Comprehensive Technical Guide to 3-(1H-Tetrazol-1-yl)aniline

This document provides an in-depth technical overview of 3-(1H-tetrazol-1-yl)aniline, a versatile heterocyclic compound with significant applications in pharmaceutical development and materials science. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for both theoretical and practical applications, from reaction stoichiometry to analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₅ | [1][2][3] |

| Molecular Weight | 161.16 g/mol | [1][4] |

| Appearance | Beige solid | [2] |

| CAS Number | 14213-12-8 | [1][2][3] |

| IUPAC Name | 3-(tetrazol-1-yl)aniline | [1] |

| Synonyms | 3-Tetrazol-1-yl-phenylamine, 3-(1H-1,2,3,4-tetrazol-1-yl)aniline | [1][2] |

Hypothetical Synthesis and Characterization Protocols

The following sections outline a plausible experimental approach for the synthesis and subsequent analytical characterization of this compound.

This protocol describes a common method for synthesizing 1-substituted tetrazoles from an aryl nitrile precursor.

Objective: To synthesize this compound from 3-aminobenzonitrile.

Materials:

-

3-aminobenzonitrile

-

Sodium azide (NaN₃)

-

Triethylammonium chloride or Zinc chloride (as a catalyst)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzonitrile (1 equivalent) in DMF.

-

Addition of Reagents: Add sodium azide (1.5 equivalents) and triethylammonium chloride (1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to 120-130°C and maintain it under reflux for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with 2M HCl to a pH of approximately 2-3. This step should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid.

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Objective: To confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons and the amine protons. The tetrazole proton typically appears as a singlet in the downfield region.

-

¹³C NMR: The spectrum should display the expected number of signals corresponding to the seven carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Utilize Electrospray Ionization (ESI) mass spectrometry to determine the molecular weight. The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 162.17.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample. Look for characteristic absorption bands corresponding to N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, C=C and C=N ring stretching, and N=N stretching of the tetrazole ring.

-

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and characterization process, from starting materials to the final, validated product.

Caption: Workflow for the synthesis and characterization of this compound.

References

Solubility Profile of 3-(1h-Tetrazol-1-yl)aniline in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1h-Tetrazol-1-yl)aniline, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predictive solubility profile based on the physicochemical properties of analogous compounds, namely aniline and various tetrazole derivatives. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data for their specific applications.

Predicted Solubility Profile

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | High | The polar hydroxyl group of the solvent can effectively form hydrogen bonds with the amine and tetrazole functionalities of the solute. Aniline, a parent compound, is soluble in these solvents.[1][2] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which can solvate the polar parts of the molecule. DMSO and DMF are often used as solvents for a wide range of organic compounds, including tetrazole derivatives. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are less polar than protic and polar aprotic solvents. While aniline is soluble in chloroform, the increased polarity from the tetrazole ring might slightly reduce the solubility compared to the parent aniline.[1] |

| Ester Solvents | Ethyl Acetate | Moderate to Low | Ethyl acetate has intermediate polarity. It can act as a hydrogen bond acceptor but is less effective at solvating highly polar compounds compared to alcohols or DMSO. |

| Ether Solvents | Diethyl Ether, Tetrahydrofuran (THF) | Low | These solvents have low polarity and are poor hydrogen bond donors. The energy required to break the solute-solute interactions (due to hydrogen bonding) may not be sufficiently compensated by solute-solvent interactions. However, aniline is soluble in ether.[2] |

| Nonpolar Solvents | Hexane, Toluene | Very Low / Insoluble | The large difference in polarity between the highly polar solute and the nonpolar solvent will likely result in poor solubility. The energy of solvation would not overcome the lattice energy of the solid and the solvent-solvent interactions. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following method is based on the widely accepted shake-flask method, which determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where the concentration of the solute in the supernatant is measured at different time points until it becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper part of the solution.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be accurately recorded.

-

-

Quantitative Analysis:

-

HPLC Method (Preferred):

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method (Alternative):

-

Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent.

-

Prepare a series of standard solutions and generate a calibration curve by plotting absorbance against concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, a qualitative assessment based on its chemical structure and the properties of related compounds provides valuable initial guidance for its use in various research and development applications. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining accurate and reproducible data. The successful application of this compound in drug discovery and materials science is critically dependent on a thorough understanding of its solubility profile, making experimental determination an indispensable step in its characterization.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-(1H-Tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-(1H-tetrazol-1-yl)aniline. The information herein is compiled from experimental studies to support research, development, and handling of this compound.

Core Thermal Properties

This compound is a solid at room temperature with a distinct melting point before the onset of thermal decomposition. Its stability is influenced by the atmospheric conditions.

Thermal Behavior in an Inert Atmosphere

Under inert conditions, this compound undergoes a single-stage decomposition process. The decomposition begins at a temperature of 253°C, as marked by a 5% mass loss (T5%).[1]

Thermal Behavior in an Oxidizing Atmosphere

In the presence of an oxidizing atmosphere, such as synthetic air, the thermal stability of this compound is enhanced, with decomposition initiating at a higher temperature of 275°C.[1] The decomposition in an oxidizing environment is a more complex, two-stage process.[1] The initial, major mass loss occurs up to around 343°C, followed by a second decomposition stage at a much higher temperature.[1]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) experiments.

Table 1: Thermal Properties of this compound in an Inert (Helium) Atmosphere [1]

| Parameter | Value | Units |

| Melting Point (Onset) | 124 | °C |

| Melting Point (Peak) | 126 | °C |

| Enthalpy of Fusion (ΔH_fus) | 81.8 | J/g |

| Initial Decomposition Temp (T_5%) | 253 | °C |

| Peak Decomposition Temp (T_max1) | 345 | °C |

| Mass Loss (Δm1) | 88.1 | % |

| Enthalpy of Decomposition (ΔH_dec) | -385.1 | J/g |

Table 2: Thermal Properties of this compound in an Oxidizing (Synthetic Air) Atmosphere [1]

| Parameter | Stage | Value | Units |

| Melting Point (Onset) | - | 124 | °C |

| Melting Point (Peak) | - | 126 | °C |

| Enthalpy of Fusion (ΔH_fus) | - | 154.6 | J/g |

| Initial Decomposition Temp (T_5%) | - | 275 | °C |

| Peak Decomposition Temp (T_max1) | 1 | 343 | °C |

| Mass Loss (Δm1) | 1 | 87.6 | % |

| Enthalpy of Decomposition (ΔH_dec1) | 1 | 376.2 | J/g |

| Peak Decomposition Temp (T_max2) | 2 | 589 | °C |

| Mass Loss (Δm2) | 2 | 12.4 | % |

| Enthalpy of Decomposition (ΔH_dec2) | 2 | 2010 | J/g |

Decomposition Pathway and Products

The thermal decomposition of this compound involves the cleavage of the N-C bond, leading to the formation of aniline as a primary pyrolysis product.[1] The further fragmentation of aniline has been observed, leading to a series of smaller ions.

The proposed decomposition pathway is visualized in the following diagram:

Caption: Logical flow of the thermal decomposition of this compound.

Experimental Protocols

The data presented in this guide were obtained using the following methodologies:

Differential Scanning Calorimetry (DSC)

-

Instrument: Mettler Toledo DSC 822e

-

Sample Mass: Approximately 5 mg

-

Crucibles: Aluminum

-

Heating Rate: 10 °C/min

-

Atmosphere: Helium or Synthetic Air

-

Flow Rate: 80 mL/min

-

Procedure: The sample is heated at a constant rate, and the heat flow to the sample is measured relative to an empty reference crucible. This allows for the determination of melting points and enthalpies of fusion.

Thermogravimetry/Differential Scanning Calorimetry with Evolved Gas Analysis (TG/DTG/DSC-QMS/FTIR)

-

Instrument: Netzsch STA 449 F3 Jupiter thermal analyzer coupled with a quadrupole mass spectrometer (QMS) and a Fourier transform infrared spectrometer (FTIR).

-

Sample Mass: Approximately 10 mg

-

Crucibles: Alumina (Al2O3)

-

Heating Rate: 10 °C/min

-

Atmosphere: Helium or Synthetic Air

-

Flow Rate: 70 mL/min

-

Procedure: The sample's mass is continuously monitored as it is heated. The first derivative of the mass change (DTG) helps to identify the temperatures of maximum decomposition rates. The evolved gases are simultaneously analyzed by QMS and FTIR to identify the decomposition products.

The following diagram illustrates the experimental workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal characterization of this compound.

References

An In-depth Technical Guide to the Isomers of 3-(1H-Tetrazol-1-yl)aniline and their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the key isomers of 3-(tetrazolyl)aniline: 3-(1H-tetrazol-1-yl)aniline, 3-(2H-tetrazol-2-yl)aniline, and 5-(3-aminophenyl)-1H-tetrazole. Due to their prevalence in medicinal chemistry as bioisosteres for carboxylic acids and their potential for modulating biological targets, a thorough understanding of their physicochemical properties, particularly basicity, is crucial for rational drug design and development. This document outlines the synthesis of these isomers, presents available quantitative data on their acid-base properties, details experimental protocols for their characterization, and situates their evaluation within a typical drug discovery workflow.

Introduction

The tetrazole moiety is a significant pharmacophore in modern drug discovery, often employed as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic profiles. The aniline scaffold is also a cornerstone of many biologically active molecules. The combination of these two functionalities in the form of tetrazolyl anilines presents a class of compounds with considerable therapeutic potential. The positional isomerism of the tetrazole ring, as well as the point of attachment to the aniline, gives rise to distinct molecules with potentially different electronic and steric properties, which in turn influence their biological activity and physicochemical characteristics such as basicity.

This guide focuses on three key isomers:

-

This compound (Isomer 1)

-

3-(2H-tetrazol-2-yl)aniline (Isomer 2)

-

5-(3-aminophenyl)-1H-tetrazole (Isomer 3)

Understanding the basicity of the aniline nitrogen in these isomers is critical, as it governs the extent of protonation at physiological pH, which can profoundly impact drug-receptor interactions, solubility, and membrane permeability.

Isomers and their Physicochemical Properties

The three isomers possess the same molecular formula (C₇H₇N₅) and molecular weight (161.16 g/mol ) but differ in their connectivity, leading to distinct chemical properties.

Basicity of the Aniline Moiety

The tetrazole ring is generally considered to be electron-withdrawing. The magnitude of this effect, and thus the impact on the basicity of the aniline's amino group, will differ depending on the point of attachment and the isomeric form of the tetrazole.

Data Presentation

| Isomer | Structure | pKa of Tetrazole N-H | pKa of Anilinium Ion (Conjugate Acid) | pKb of Aniline |

| 5-(3-aminophenyl)-1H-tetrazole | Isomer 3 | 4.84 ± 0.10 (Predicted)[1][2] | Data not available | Data not available |

| This compound | Isomer 1 | Not Applicable | Data not available | Data not available |

| 3-(2H-tetrazol-2-yl)aniline | Isomer 2 | Not Applicable | Not Applicable | Data not available |

Note: The pKa of 5-(3-aminophenyl)-1H-tetrazole refers to the acidic proton on the tetrazole ring.

Discussion of Basicity:

In the absence of experimental data for the aniline basicity, a qualitative assessment can be made. The tetrazolyl group is electron-withdrawing, which is expected to decrease the basicity of the aniline nitrogen compared to aniline itself (pKa of anilinium ion ≈ 4.6). The 1-substituted tetrazolyl group is generally considered to be more electron-withdrawing than the 2-substituted isomer. Therefore, it is hypothesized that the basicity of the isomers would follow the order:

3-(2H-tetrazol-2-yl)aniline > this compound > 5-(3-aminophenyl)-1H-tetrazole

This predicted order is based on the assumption that the C-linked tetrazole in the 5-substituted isomer has the strongest electron-withdrawing effect on the aniline ring. Experimental verification of these pKa values is highly recommended.

Synthesis of Isomers

A common and efficient route to synthesize these isomers starts with 3-aminobenzonitrile, which allows for the initial formation of 5-(3-aminophenyl)-1H-tetrazole, followed by a regioselective alkylation to obtain the other two isomers.

Synthesis of 5-(3-aminophenyl)-1H-tetrazole (Isomer 3)

This isomer can be synthesized via a [3+2] cycloaddition reaction between 3-aminobenzonitrile and an azide source, such as sodium azide. This reaction is often catalyzed by a Lewis acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-aminobenzonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

-

Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into acidified water. The precipitate formed is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthesis of this compound (Isomer 1) and 3-(2H-tetrazol-2-yl)aniline (Isomer 2)

These isomers are typically prepared by the alkylation of 5-(3-aminophenyl)-1H-tetrazole. This reaction often yields a mixture of the N1 and N2 substituted products, which then require separation. The regioselectivity of the alkylation can be influenced by the reaction conditions, including the solvent, base, and alkylating agent.

Experimental Protocol:

-

Alkylation: Dissolve 5-(3-aminophenyl)-1H-tetrazole (1 equivalent) in a suitable solvent like DMF or acetonitrile. Add a base, such as potassium carbonate or sodium hydride (1.1 equivalents), and stir the mixture for a short period. Then, add the alkylating agent (e.g., a protected aminobenzyl halide). The reaction is typically carried out at room temperature or with gentle heating.

-

Isomer Separation: The resulting mixture of this compound and 3-(2H-tetrazol-2-yl)aniline can be separated by column chromatography on silica gel. The difference in polarity between the two isomers usually allows for their effective separation. The 2-substituted isomer is generally less polar than the 1-substituted isomer.

-

Characterization: The identity of each isomer can be confirmed by spectroscopic methods, particularly ¹³C NMR, as the chemical shift of the tetrazole carbon is characteristically different for N1 and N2 isomers.

Experimental Protocols for Basicity Determination

The basicity of the aniline moiety in these isomers can be determined by measuring the pKa of their conjugate acids. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.

Potentiometric Titration

This method involves titrating a solution of the tetrazolyl aniline with a strong acid and monitoring the pH change.

Methodology:

-

Sample Preparation: Prepare a standard solution of the isomer (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

Titration: Calibrate a pH meter with standard buffer solutions. Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small increments.

-

Data Analysis: Record the pH after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. A more accurate determination can be made by plotting the first or second derivative of the titration curve.

UV-Vis Spectrophotometry

This method is suitable if the UV-Vis spectrum of the compound changes upon protonation.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of approximately 3-4 pH units around the expected pKa.

-

Spectral Measurement: Prepare solutions of the isomer at a constant concentration in each of the buffer solutions. Record the UV-Vis spectrum for each solution.

-

Data Analysis: Identify a wavelength where the absorbance difference between the protonated and unprotonated forms is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Visualization of Isomer Synthesis and Evaluation Workflow

The following diagrams illustrate the synthetic relationship between the isomers and a generalized workflow for their evaluation as potential drug candidates.

Caption: Synthetic pathway to the isomers of 3-(tetrazolyl)aniline.

Caption: Generalized workflow for the preclinical evaluation of drug candidates.

Conclusion

The isomers of 3-(tetrazolyl)aniline represent a promising class of compounds for drug discovery. A comprehensive understanding of their basic properties is essential for optimizing their potential as therapeutic agents. This guide has provided an overview of the synthesis of this compound, 3-(2H-tetrazol-2-yl)aniline, and 5-(3-aminophenyl)-1H-tetrazole, and detailed experimental protocols for the determination of their basicity. While a complete set of experimental basicity data is not yet available, the provided information and methodologies offer a solid foundation for researchers to fully characterize these important molecules and advance their development as potential drug candidates. Further experimental and computational studies are warranted to fill the existing data gaps and to refine our understanding of the structure-property relationships within this class of compounds.

References

Health and Safety Data for 3-(1H-Tetrazol-1-yl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety data for 3-(1H-Tetrazol-1-yl)aniline. Due to the limited specific toxicological data for this compound, this guide leverages information from its parent compound, aniline, to provide a robust assessment of potential hazards. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and to inform risk assessments. The guide summarizes known hazard classifications, provides detailed, representative experimental protocols based on OECD guidelines, and visualizes a proposed toxicological pathway.

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 14213-12-8 |

| Molecular Formula | C₇H₇N₅ |

| Molecular Weight | 161.16 g/mol |

| Appearance | No data available |

| Melting Point | 154 - 158 °C[1] |

| Boiling Point | No data available |

| Solubility | No data available |

Health and Safety Data

The primary health hazards associated with this compound, as identified in Safety Data Sheets (SDS), are summarized in Table 2. It is important to note that quantitative toxicity data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values are not available for this specific compound. Therefore, data for aniline is provided as a surrogate for estimating acute toxicity.

| Hazard Classification | GHS Category | Description |

| Acute Oral Toxicity | Not Classified | No data available for this compound. For aniline: Toxic if swallowed. |

| Acute Dermal Toxicity | Not Classified | No data available for this compound. For aniline: Toxic in contact with skin. |

| Acute Inhalation Toxicity | Not Classified | No data available for this compound. For aniline: Toxic if inhaled. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |

| Carcinogenicity | No data available | For aniline: Suspected of causing cancer.[3] |

| Germ Cell Mutagenicity | No data available | For aniline derivatives: Some are suspected of causing genetic defects.[4] |

Proposed Toxicological Signaling Pathway

The toxicity of this compound is likely driven by the metabolic activation of its aniline moiety. The proposed signaling pathway, illustrated below, is based on the known mechanism of aniline toxicity.

Figure 1: Proposed metabolic activation and toxicity pathway for this compound.

The proposed mechanism involves the absorption of this compound, followed by metabolic activation in the liver, primarily by cytochrome P450 enzymes.[5][6][7][8][9] This process, particularly N-hydroxylation, is expected to generate reactive metabolites, analogous to phenylhydroxylamine formed from aniline.[10][11][12][13] These reactive intermediates can induce oxidative stress within red blood cells, leading to the oxidation of hemoglobin to methemoglobin (methemoglobinemia), which is incapable of oxygen transport.[14][15][16] The oxidative damage can also lead to hemolysis (destruction of red blood cells). The spleen, responsible for clearing damaged erythrocytes from circulation, consequently experiences an increased burden, which can result in splenotoxicity.[17][18][19][20][21]

Experimental Protocols

As specific experimental data for this compound is unavailable, the following sections detail representative protocols for assessing the key identified hazards, based on internationally recognized OECD guidelines.

Acute Dermal Toxicity (Representative Protocol based on OECD 402)

This protocol outlines a procedure to assess the potential for a substance to cause toxicity following a single dermal application.

Figure 2: Workflow for an acute dermal toxicity study based on OECD Guideline 402.

-

Objective: To determine the acute dermal toxicity of a substance.[22][23][24][25][26]

-

Test Animals: Young, healthy adult rats of a single sex (females are often preferred).[26]

-

Procedure:

-

Preparation: Animals are acclimatized to laboratory conditions. The day before the test, fur is clipped from the dorsal area of the trunk.[26]

-

Application: The test substance is applied uniformly over the prepared skin area (approximately 10% of the total body surface). The area is then covered with a porous gauze dressing and non-irritating tape.[24]

-

Exposure: The exposure duration is 24 hours.[23]

-

Observation: After exposure, the dressing is removed, and the skin is cleansed. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[23]

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[23]

-

-

Data Analysis: The LD50 is estimated based on mortality at different dose levels.

Skin Irritation (Representative Protocol based on OECD 404)

This protocol describes a method to assess the potential of a substance to cause skin irritation or corrosion.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 10. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of aniline metabolites in aniline-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Oxidative modification of lipids and proteins in aniline-induced splenic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oxidative stress in the splenotoxicity of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. oecd.org [oecd.org]

- 23. nucro-technics.com [nucro-technics.com]

- 24. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 25. oecd.org [oecd.org]

- 26. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

An In-Depth Technical Guide to 3-(1H-Tetrazol-1-yl)aniline: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-tetrazol-1-yl)aniline, a key heterocyclic amine in medicinal chemistry. The document details its fundamental physicochemical properties, outlines a standard synthesis protocol, and explores its primary application as a crucial intermediate in the development of novel therapeutics, particularly as xanthine oxidase inhibitors for the management of hyperuricemia. This guide consolidates essential data, experimental procedures, and mechanistic insights to support ongoing research and drug discovery efforts.

Introduction

This compound, a molecule featuring a phenyl ring substituted with an amino group and a tetrazole ring, has garnered significant interest in the field of medicinal chemistry. The tetrazole moiety, a bioisosteric analogue of a carboxylic acid group, enhances the compound's metabolic stability and binding interactions with biological targets.[1][2] This versatile building block has been instrumental in the synthesis of a variety of biologically active compounds, demonstrating its importance in the development of new therapeutic agents. This guide aims to provide a detailed technical resource on its properties, synthesis, and applications.

Physicochemical Properties

This compound is typically a beige solid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7N5 | [3][4][5][6] |

| Molecular Weight | 161.16 g/mol | [4][5] |

| CAS Number | 14213-12-8 | [3][4] |

| Appearance | Beige solid | [3] |

| Purity | ≥ 95% (NMR) | [3] |

| Storage Conditions | 0-8 °C | [3] |

Note: Specific melting point, boiling point, and detailed solubility data are not consistently reported in publicly available literature.

Synthesis and Experimental Protocols

While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis falls under the general methods for the preparation of 1-substituted-1H-tetrazoles. A common and effective method involves the reaction of a primary amine with an orthoester and sodium azide.[7]

General Synthesis of 1-Substituted 1H-Tetrazoles

The synthesis of 1-substituted 1H-tetrazoles can be achieved through a one-pot reaction involving a primary amine, an orthoformate (such as trimethyl orthoformate), and sodium azide in an acidic medium like acetic acid. This method provides a direct and efficient route to the desired tetrazole derivative.

Illustrative Experimental Protocol for a Derivative

While a specific protocol for this compound is not detailed, a representative synthesis of a related compound, 1,2-bis(4-(1H-tetrazol-1-yl)phenyl)disulfane, provides insight into the experimental conditions.[7]

-

Reaction Setup: 4,4'-disulfanediyldianiline is reacted with an excess of sodium azide (3.0 equivalents) and trimethyl orthoformate (22.8 equivalents).

-

Solvent: Acetic acid is used as the solvent.

-

Reaction Time: The reaction mixture is stirred for 24 hours.

-

Work-up and Purification: The product is isolated and purified to yield the desired bis-tetrazole.

This general approach can be adapted for the synthesis of this compound starting from 3-aminobenzonitrile.

Spectroscopic Characterization Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| 1H NMR | Aromatic protons would appear in the range of δ 6.5-8.0 ppm. The proton on the tetrazole ring would likely appear as a singlet further downfield. The amine protons would present as a broad singlet. |

| 13C NMR | Aromatic carbons would resonate in the δ 110-150 ppm region. The carbon of the tetrazole ring would also be in this region. |

| FT-IR (cm-1) | Characteristic peaks would include N-H stretching of the amine (around 3300-3500), C-H stretching of the aromatic ring (around 3000-3100), C=C stretching of the aromatic ring (around 1450-1600), and N=N stretching of the tetrazole ring. |

| Mass Spectrometry | The molecular ion peak [M]+ would be observed at m/z 161. |

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds, notably in the development of antihypertensive and anti-inflammatory drugs.[3] A significant area of its application is in the design of xanthine oxidase (XO) inhibitors.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8] Overproduction of uric acid leads to hyperuricemia, a condition associated with gout.[8] Therefore, inhibiting XO is a primary therapeutic strategy for managing this condition.

Derivatives of this compound have been synthesized and evaluated as potent xanthine oxidase inhibitors.[9][10] The tetrazole moiety in these derivatives plays a crucial role in binding to the active site of the enzyme.

Mechanism of Action and Structure-Activity Relationship (SAR)

In a study on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, the 3'-(1H-tetrazol-1-yl) moiety was identified as an excellent fragment for the N-phenylisonicotinamide scaffold for XO inhibition.[9][10] Molecular docking studies have suggested that the tetrazole ring can form crucial hydrogen bonds with amino acid residues, such as Asn768, in the active site of xanthine oxidase.[9] For instance, one of the most potent compounds identified, 2s, exhibited an IC50 value of 0.031 μM, which is comparable to the positive control topiroxostat (IC50 = 0.021 μM).[9] Enzyme kinetics studies revealed a mixed-type inhibition mechanism for this class of compounds.[9]

Experimental Workflow for In Vitro Xanthine Oxidase Inhibitory Assay

The evaluation of the XO inhibitory activity of compounds derived from this compound typically follows a standardized in vitro assay.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, stemming from the presence of the tetrazole ring, make it an attractive starting material for the synthesis of novel therapeutic agents. The demonstrated success of its derivatives as potent xanthine oxidase inhibitors highlights its significant potential in the development of drugs for hyperuricemia and gout. This technical guide provides a foundational resource for researchers, with the understanding that further exploration into its synthesis optimization, detailed characterization, and broader biological activities will continue to expand its utility in drug discovery.

References

- 1. New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities [mdpi.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(1H-1,2,3,4-tetrazol-1-yl)aniline | C7H7N5 | CID 863007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound , Null , 14213-12-8 - CookeChem [cookechem.com]

- 6. PubChemLite - 3-(1h-1,2,3,4-tetrazol-1-yl)aniline (C7H7N5) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Methodological & Application

Application Notes and Protocols: The Use of 3-(1H-Tetrazol-1-yl)aniline in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step. The incorporation of unique building blocks into these reactions is crucial for generating novel scaffolds with potential therapeutic applications. 3-(1H-Tetrazol-1-yl)aniline is a valuable synthon in drug discovery, featuring a tetrazole ring that serves as a bioisostere for a carboxylic acid group, which can enhance the pharmacokinetic properties of a molecule.[1][2][3] This document provides a detailed overview of the potential applications and experimental protocols for utilizing this compound in various multicomponent reactions. While direct literature examples of this specific aniline in MCRs are limited, this guide extrapolates from established protocols for structurally similar anilines in key MCRs such as the Ugi and Passerini-type reactions.

Application in Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a cornerstone of combinatorial chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups, making it an ideal platform for the synthesis of peptidomimetics and other biologically active compounds.[1][2][4] The use of this compound as the amine component would introduce a tetrazole moiety into the final product, a desirable feature for modulating the physicochemical properties of the synthesized library of compounds.

Proposed Ugi Reaction Workflow

Caption: General workflow for the Ugi four-component reaction.

Experimental Protocol: General Procedure for the Ugi Reaction with an Aniline Derivative

-

Reactant Preparation: To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol, 1.0 eq.).

-

Reaction Mixture: Dissolve the aldehyde in a suitable solvent, such as methanol (5 mL). To this solution, add this compound (1.0 mmol, 1.0 eq.), the carboxylic acid (1.0 mmol, 1.0 eq.), and the isocyanide (1.0 mmol, 1.0 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino amide.

Representative Data for Ugi Reactions with Various Anilines

While specific data for this compound is not available, the following table provides representative yields for Ugi reactions with other substituted anilines to illustrate the expected outcomes.

| Aldehyde | Aniline | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |